molecular formula C9H9N3O B1370285 6-(Furan-2-yl)-2-methylpyrimidin-4-amine

6-(Furan-2-yl)-2-methylpyrimidin-4-amine

Cat. No.: B1370285
M. Wt: 175.19 g/mol
InChI Key: CNXOTTGJFNZWPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Furan-2-yl)-2-methylpyrimidin-4-amine (CAS 28565-28-8) is a high-purity chemical compound offered with a minimum purity of ≥98% . This molecule, with a molecular formula of C₉H₉N₃O and a molecular weight of 175.19 g/mol, is a pyrimidine derivative incorporating a furan heterocycle, making it a valuable scaffold in medicinal chemistry and drug discovery research . Pyrimidine cores like this one are of significant interest in the development of novel pharmaceutical agents. The compound requires careful handling and should be stored sealed in a dry environment, ideally between 2-8°C . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet for comprehensive handling and hazard information. Hazard Statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

6-(furan-2-yl)-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-11-7(5-9(10)12-6)8-3-2-4-13-8/h2-5H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXOTTGJFNZWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial and Antiviral Properties

Research indicates that 6-(Furan-2-yl)-2-methylpyrimidin-4-amine exhibits promising antimicrobial and antiviral activities. Studies have shown its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action involves interaction with specific molecular targets, modulating enzyme activity crucial for microbial survival.

Anticancer Potential

The compound has also been explored for its anticancer properties. It has been found to inhibit tumor cell proliferation through mechanisms that may involve the modulation of signaling pathways associated with cell growth and apoptosis. For instance, some derivatives have shown effectiveness against specific cancer cell lines in vitro, indicating potential for further development as therapeutic agents.

Case Studies

  • Antibacterial Activity : A study evaluating the antibacterial efficacy of synthesized compounds similar to this compound demonstrated significant inhibition against extended-spectrum beta-lactamase (ESBL) producing Escherichia coli. The binding interactions were analyzed through molecular docking studies, revealing stable complexes that suggest effective inhibition mechanisms .
  • Antiviral Research : In another investigation focusing on inhibitors of SARS-CoV-2 main protease (Mpro), compounds structurally related to this compound were identified as potential candidates for drug development. These compounds exhibited low IC50 values, indicating strong inhibitory effects against viral replication .
  • HIV Inhibition : A series of pyrimidine derivatives were evaluated for their activity against HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Compounds incorporating similar structural features showed enhanced potency against resistant strains of HIV, highlighting the versatility of the pyrimidine scaffold in antiviral drug design .

Industrial Applications

Beyond biological applications, this compound is being investigated for its utility in materials science and catalysis. Its ability to act as a building block for more complex heterocyclic compounds makes it valuable in the development of new materials with tailored properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-(Furan-2-yl)-2-methylpyrimidin-4-amine and analogous pyrimidine derivatives:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Activities Evidence Source
This compound 2-CH₃, 6-furan-2-yl C₉H₁₀N₄O Potential anti-inflammatory/analgesic activity*
6-Chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine 2-CH₃, 6-Cl, N-(furan-2-ylmethyl) C₁₀H₁₀ClN₃O Increased reactivity due to Cl; modified solubility
4-(Furan-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine 4-furan-2-yl, 6-trimethoxyphenyl C₁₈H₁₈N₄O₄ Enhanced lipophilicity; potential kinase inhibition
4-Methyl-6-phenylpyrimidin-2-amine 4-CH₃, 6-Ph C₁₁H₁₁N₃ Aromatic stacking interactions; pesticide applications
N-(4-Chlorobenzyl)-6-(4-fluorophenyl)-2-methylpyrimidin-4-amine 2-CH₃, 6-4-F-Ph, N-(4-Cl-benzyl) C₁₈H₁₅ClFN₃ Halogen-mediated bioactivity; improved metabolic stability
4,6-Dichloro-5-methoxypyrimidine 4-Cl, 5-OCH₃, 6-Cl C₅H₄Cl₂N₂O High electrophilicity; scaffold for nucleophilic substitutions

Structural and Electronic Comparisons

  • Furan vs. Halogen/Phenyl Substituents : The furan group in this compound provides an oxygen atom capable of hydrogen bonding, unlike halogenated analogs (e.g., 6-chloro derivatives in ), which rely on halogen bonding for target interactions. Phenyl-substituted compounds (e.g., 4-methyl-6-phenylpyrimidin-2-amine ) prioritize π-π stacking but lack hydrogen-bonding versatility.

Pharmacological and Functional Insights

  • Anti-inflammatory Potential: Furan-containing pyrimidines (e.g., compounds 3–7 in ) demonstrated notable analgesic and anti-inflammatory activities, suggesting that the furan-2-yl group in the target compound may contribute to similar effects.
  • Enzyme Inhibition : Analogous compounds like LGH00045 (a triazolothiadiazole with a furan-vinyl group) showed potent CDC25B inhibition (IC₅₀ = 0.82 µM) , implying that the furan moiety could enhance enzyme-targeting efficacy.
  • Metabolic Stability : Halogenated derivatives (e.g., ) exhibit improved metabolic resistance due to reduced susceptibility to oxidative degradation, whereas the furan group may increase vulnerability to cytochrome P450-mediated metabolism.

Q & A

Q. What synthetic strategies are recommended for preparing 6-(furan-2-yl)-2-methylpyrimidin-4-amine?

Synthesis typically involves multi-step reactions starting with pyrimidine intermediates. Key steps include nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the furan-2-yl group. For example, reacting halogenated pyrimidines with furan-based boronic acids under palladium catalysis. Purification methods like recrystallization or column chromatography ensure high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

1H/13C NMR confirms proton and carbon environments, while high-resolution mass spectrometry (HRMS) verifies molecular mass. Infrared (IR) spectroscopy identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹). UV-Vis spectroscopy assesses conjugation effects from the furan ring .

Q. How are common synthetic challenges, such as low yields or impurities, addressed?

Competing side reactions (e.g., over-substitution) are minimized by optimizing reaction temperature, stoichiometry, and solvent polarity. Catalytic systems (e.g., Pd(PPh₃)₄ for cross-couplings) improve efficiency. Impurities are removed via gradient elution in HPLC or fractional crystallization .

Advanced Research Questions

Q. How does X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction with SHELX software determines bond lengths, angles, and stereochemistry. For example, studies on analogous pyrimidines resolved tautomerism by analyzing electron density maps and refining R-factors (<0.05). This method confirms the furan ring’s orientation and substituent regiochemistry .

Q. What role does the furan-2-yl group play in modulating electronic properties and biological activity?

The electron-rich furan enhances π-π stacking with aromatic residues in enzyme active sites. Comparative studies with phenyl analogs show increased hydrogen-bonding capacity, improving binding affinity to targets like kinases. DFT calculations reveal reduced LUMO energy, facilitating electrophilic interactions .

Q. How do structural modifications at the pyrimidine ring impact kinase inhibition?

Methyl groups at the 2-position (vs. bulkier substituents) reduce steric hindrance, enhancing fit into hydrophobic kinase pockets. Substitutions at the 4-amine position (e.g., alkyl vs. aryl) alter solubility and bioavailability, as shown in structure-activity relationship (SAR) studies of CDK inhibitors .

Q. How can conflicting spectroscopic and computational data be reconciled?

Discrepancies between NMR (solution state) and X-ray (solid state) data are resolved by analyzing solvent effects on conformation. Molecular dynamics (MD) simulations predict dominant tautomers in solution, which are validated via variable-temperature NMR .

Methodological Notes

  • Crystallography : Use SHELXL for refinement, ensuring data-to-parameter ratios >10 for reliability .
  • Synthesis : Prioritize anhydrous conditions for moisture-sensitive intermediates (e.g., Grignard reagents) .
  • Biological Assays : Pair kinase inhibition studies with co-crystallization to map binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.